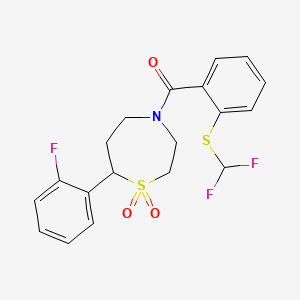

(2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Description

The compound (2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone features a complex architecture combining sulfur-containing heterocycles and fluorinated aromatic groups. Key structural attributes include:

- 1,4-Thiazepan Core: A seven-membered ring containing sulfur and nitrogen atoms, oxidized to a sulfone (1,1-dioxido group), enhancing polarity and metabolic stability.

- 2-Fluorophenyl Substituent: Attached to the thiazepan ring, this group likely improves binding affinity through hydrophobic and electronic interactions.

- Difluoromethylthio-Phenyl Moiety: The (difluoromethyl)thio group (-SCF2H) on the phenyl ring contributes to lipophilicity and resistance to oxidative metabolism due to fluorine’s electronegativity.

Properties

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3S2/c20-15-7-3-1-5-13(15)17-9-10-23(11-12-28(17,25)26)18(24)14-6-2-4-8-16(14)27-19(21)22/h1-8,17,19H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIYEASYGOQMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone , with the molecular formula and a molecular weight of 393.51 g/mol, is a novel chemical entity that has garnered interest for its potential biological activities. The unique structural features of this compound, including the difluoromethylthio group and the thiazepan ring, suggest possible interactions with various biological targets.

Preliminary studies indicate that this compound may exhibit enzyme inhibition and receptor modulation :

- Enzyme Inhibition : The difluoromethylthio group enhances metabolic stability and binding affinity to enzymes involved in metabolic pathways, potentially impacting cancer and inflammatory processes.

- Receptor Modulation : The compound may interact with cell surface receptors, influencing cellular signaling pathways that are critical in disease states.

Anticancer Activity

Research has indicated that compounds with similar structural motifs have shown promising anticancer activity. A study published in PubChem suggests that derivatives of thiazepan compounds can inhibit tumor growth by targeting specific oncogenic pathways. The precise mechanism by which our compound operates remains to be fully elucidated, but its structural similarities to known anticancer agents warrant further investigation.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . Given the presence of sulfur and fluorine in its structure, it is plausible that this compound may exhibit similar properties.

Comparative Biological Activity Table

Comparison with Similar Compounds

Structural Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Key Features :

- Triazole Core : A 1,2,4-triazole ring with a thioether linkage.

- Sulfonyl Group : Phenylsulfonyl substituent increases polarity.

- Fluorinated Aromatic Rings : 2,4-Difluorophenyl and phenyl groups enhance lipophilicity and target binding.

Comparison with Target Compound :

Functional Implications :

- The triazole derivative’s smaller ring system may confer higher metabolic lability compared to the thiazepan core, which benefits from sulfone stabilization.

- Both compounds utilize fluorinated aryl groups for enhanced binding, but the target’s difluoromethylthio group offers unique steric and electronic properties.

Structural Analog 2: (4-Ethylphenyl)[7-fluoro-1,1-dioxido-4-(3-methylphenyl)-4H-benzo[b][1,4]thiazin-2-yl]methanone

Key Features :

- Benzothiazine Core : A fused bicyclic system with a sulfone group.

- Fluorine and Ethyl Substituents : 7-Fluoro and 4-ethylphenyl groups modulate solubility and target interactions.

Comparison with Target Compound :

Functional Implications :

- The benzothiazine’s fused ring system may improve planar stacking interactions with aromatic protein residues, whereas the thiazepan’s flexibility could enhance conformational adaptability.

- The ethyl group in increases lipophilicity but lacks the electronic effects of fluorine in the target compound’s SCF2H group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.